molecular formula C42H80O7 B1605813 Sorbitan distearate CAS No. 36521-89-8

Sorbitan distearate

Cat. No.: B1605813
CAS No.: 36521-89-8
M. Wt: 697.1 g/mol
InChI Key: CFSBKZAGHNEMSD-MCEKWJMISA-N
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Description

Sorbitan distearate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and stearic acid. It is commonly used in cosmetics, personal care products, and food items due to its ability to stabilize emulsions and improve texture. This compound is part of the larger family of sorbitan esters, which are known for their versatility and safety in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan distearate is typically synthesized through the esterification of sorbitol with stearic acid. The process involves heating sorbitol and stearic acid in the presence of an acid or alkaline catalyst. Common acid catalysts include concentrated sulfuric acid and p-toluenesulfonic acid, while alkaline catalysts such as potassium hydroxide and sodium hydroxide are also used .

Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, sorbitol is dehydrated to form sorbitan, which is then esterified with stearic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. The final product is purified to remove any residual reactants and by-products .

Chemical Reactions Analysis

Types of Reactions: Sorbitan distearate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sorbitan distearate has a wide range of applications in scientific research and industry:

Mechanism of Action

Sorbitan distearate functions primarily as an emulsifier and surfactant. It reduces the surface tension between oil and water phases, allowing them to mix more easily and form stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, stabilizing the emulsion and preventing separation. This mechanism is crucial in various applications, from cosmetics to pharmaceuticals .

Comparison with Similar Compounds

  • Sorbitan monostearate
  • Sorbitan tristearate
  • Sorbitan monooleate
  • Sorbitan sesquioleate

Comparison: Sorbitan distearate is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective as an emulsifier. Compared to sorbitan monostearate and sorbitan tristearate, it offers a different balance of solubility and stability, which can be advantageous in specific formulations. Sorbitan monooleate and sorbitan sesquioleate, on the other hand, have different fatty acid compositions, leading to variations in their emulsifying properties and applications .

Properties

IUPAC Name

[(3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-octadecanoyloxyethyl]oxolan-3-yl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38(35-43)42-41(37(44)36-47-42)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44H,3-36H2,1-2H3/t37-,38+,41+,42?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSBKZAGHNEMSD-MCEKWJMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](COC1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014912
Record name Sorbitan, dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36521-89-8
Record name Anhydrosorbitol distearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036521898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbitan, dioctadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan, dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sorbitan, dioctadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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